molecular formula C11H14F3NO2 B2867654 1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol CAS No. 1456421-08-1

1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol

Número de catálogo: B2867654
Número CAS: 1456421-08-1
Peso molecular: 249.233
Clave InChI: RNAZGBBVCWWZJH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol is a fluorinated amino alcohol characterized by a trifluoromethyl group, a 4-methoxybenzylamine substituent, and a propan-2-ol backbone. Its synthesis typically involves epoxide ring-opening reactions or coupling strategies, as seen in related compounds (e.g., reaction of amines with oxiranes) .

Propiedades

IUPAC Name

1,1,1-trifluoro-3-[(4-methoxyphenyl)methylamino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c1-17-9-4-2-8(3-5-9)6-15-7-10(16)11(12,13)14/h2-5,10,15-16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAZGBBVCWWZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Nucleophilic Substitution of Halogenated Precursors

The most widely implemented approach involves the reaction of 1,1,1-trifluoro-3-chloropropan-2-ol with 4-methoxybenzylamine in anhydrous tetrahydrofuran under reflux conditions. This method typically achieves 68-75% isolated yield after 12-18 hours, with excess amine (2.5 equivalents) required to drive the reaction to completion. Critical optimization studies demonstrate that lithium hydroxide additives reduce hydrolysis side reactions by 23%, while maintaining reaction temperatures below 70°C prevents decomposition of the trifluoromethyl group.

Purification challenges arise from the polar nature of both starting materials and product, necessitating chromatographic separation on silica gel with ethyl acetate/hexane gradients (3:7 to 1:1 v/v). Scale-up trials at pilot plant level (50 kg batches) revealed that switching to methyl tert-butyl ether solvent increases yield reproducibility to ±2% while reducing extraction steps.

Epoxide Ring-Opening Aminolysis

An alternative pathway utilizes 2,2,2-trifluoro-1,2-epoxypropane reacted with 4-methoxybenzylamine in ethanol at 60°C. This method shows superior atom economy (82% theoretical) compared to substitution routes, with actual yields reaching 78-84% after 24 hours. Stereochemical control proves challenging, typically producing a 55:45 diastereomeric ratio that requires resolution via chiral column chromatography.

Recent advances employ scandium triflate catalysts (0.5 mol%) to enhance reaction rates by 40%, enabling completion within 8 hours at reduced temperatures (40°C). Microwave-assisted variants (100W, 150°C) achieve 89% conversion in 30 minutes, though with increased formation of bis-alkylation byproducts (12-15%).

Reductive Amination Strategy

Trifluoropyruvic acid serves as the carbonyl precursor in this three-step sequence involving:

  • Condensation with 4-methoxybenzylamine in methanol (25°C, 6 hours)
  • In situ reduction using sodium cyanoborohydride
  • Acidic workup to isolate the amino alcohol

This method produces racemic product in 65-70% overall yield, with the key advantage of avoiding halogenated intermediates. Deuterium labeling studies confirm complete reduction of the imine intermediate without detectable over-reduction products. Safety protocols require strict pH control during the borohydride step to prevent hydrogen gas evolution.

Catalytic Asymmetric Synthesis

State-of-the-art approaches employ chiral oxazaborolidine catalysts (10 mol%) to achieve enantioselective formation from trifluoromethyl ketone precursors. Under optimized conditions (−20°C in toluene), this method delivers the (R)-enantiomer with 94% ee and 88% isolated yield. The catalytic system demonstrates remarkable recyclability, maintaining >90% efficiency through five cycles.

Comparative enantiomer analysis:

Parameter (R)-isomer (S)-isomer
Specific rotation +34.5° −33.8°
HPLC retention 12.3 min 14.7 min
Biological activity 82% 18%

Data from

Solid-Phase Combinatorial Synthesis

For high-throughput applications, researchers have developed a Wang resin-bound protocol enabling parallel synthesis of 192 analogs in one batch. Key steps include:

  • Immobilization of 4-methoxybenzylamine via carbamate linkage
  • Sequential treatment with trifluoroepoxide in DMF
  • Cleavage with trifluoroacetic acid/water (95:5)

This method achieves average purities >85% without chromatography, though yields remain moderate (50-60%). Automated systems implementing this approach can produce 1.2 kg/month of target compound for screening libraries.

Reaction Optimization and Kinetic Analysis

Temperature-Conversion Profiles

Detailed kinetic studies of the nucleophilic substitution route reveal an activation energy of 72.4 kJ/mol, with optimal conversion occurring between 65-70°C. Above 75°C, decomposition pathways dominate, reducing yields by 15%/10°C increment.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents demonstrate superior performance:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DMF 36.7 81 10
DMSO 46.7 79 12
THF 7.5 75 18
Acetonitrile 37.5 68 24

Data from

Water-containing systems (5% v/v) accelerate hydrolysis side reactions, decreasing yields by 22-35% depending on solvent.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

Consistent analytical data across synthesis methods confirms product identity:

  • $$^{1}\text{H NMR}$$ (400 MHz, CDCl$$_3$$): δ 7.25 (d, J=8.6 Hz, 2H), 6.88 (d, J=8.6 Hz, 2H), 4.10 (m, 1H), 3.80 (s, 3H), 3.45 (dd, J=13.2, 4.8 Hz, 1H), 3.32 (dd, J=13.2, 7.6 Hz, 1H), 2.95 (br s, 1H), 2.80 (dd, J=10.4, 4.8 Hz, 1H), 2.65 (dd, J=10.4, 7.6 Hz, 1H)
  • $$^{19}\text{F NMR}$$ (376 MHz, CDCl$$_3$$): δ −72.3 (s)
  • IR (KBr): 3340 (O-H), 1615 (C=O), 1248 (C-F) cm$$^{-1}$$

Chromatographic Purity Standards

Current Good Manufacturing Practice (cGMP) guidelines require:

  • HPLC purity ≥99.0% (210 nm)
  • Related substances ≤0.5% each
  • Residual solvents

Interlaboratory studies show 97.8% consistency in purity assessments across 12 analytical teams using standardized methods.

Industrial Manufacturing Considerations

Cost Analysis of Synthetic Routes

Method Raw Material Cost ($/kg) Waste Treatment ($/kg) Total COP ($/kg)
Nucleophilic Sub. 420 85 505
Epoxide Aminolysis 380 120 500
Reductive Amination 450 95 545
Catalytic Asymmetric 680 150 830

Data from

Continuous Flow Processing

Recent implementations of microreactor technology (0.5 mm ID tubing) enhance safety and efficiency for the epoxide route:

  • 98% conversion in 8 minutes vs. 18 hours batch
  • 45% reduction in solvent usage
  • 500 kg/day production capacity

Environmental Impact Assessment

The PROCESS Green Metrics toolkit evaluates:

Metric Nucleophilic Sub. Epoxide Route
E-Factor 23.4 18.7
Process Mass Intensity 56.2 41.9
Carbon Footprint (kg CO2/kg) 12.8 9.4

Data from

Waste stream analysis identifies 4-methoxybenzylamine recovery (85% efficiency) as critical for improving sustainability.

Análisis De Reacciones Químicas

Types of Reactions

1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively . This compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

  • 1,1,1-Trifluoro-3-((2-methoxybenzyl)amino)propan-2-ol (CAS: 149288-33-5): Differs in the methoxy group position (2- vs. 4- on the benzyl ring). The ortho-substitution may sterically hinder interactions with biological targets, reducing efficacy compared to the para-substituted analog .
  • 1,1,1-Trifluoro-3-((2-(trifluoromethyl)benzyl)amino)propan-2-ol (CAS: 453557-79-4): Replaces methoxy with a strongly electron-withdrawing trifluoromethyl group at the 2-position.

Linker Group Modifications

  • (R)-1,1,1-Trifluoro-3-((4-methoxybenzyl)oxy)propan-2-ol :
    • Ether linkage instead of amine. The oxygen atom reduces basicity and hydrogen-bonding capacity, impacting solubility and metabolic pathways. Used in PET tracer synthesis due to enhanced stability .
  • 1,1,1-Trifluoro-3-(pyridin-2-ylsulfanyl)propan-2-ol (CAS: 478047-11-9): Sulfanyl group replaces the amino linker. The thioether’s lower polarity and higher lipophilicity may improve membrane permeability but reduce aqueous solubility .

Heterocyclic and Functionalized Derivatives

  • 1,1,1-Trifluoro-3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-propanol (CAS: N/A): Incorporates an imidazole ring, enhancing hydrogen-bonding and metal-coordination capabilities. Such derivatives are explored for kinase inhibition, leveraging heterocycle-target interactions .
  • rac-6 (1,1,1-Trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol): Brominated benzimidazole substituent confers high binding affinity (∆Gcalc = -9.2 kcal/mol) to kinases like CK2, outperforming non-halogenated analogs .

Table 1: Comparative Data for Select Analogs

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Bioactivity/Application
Target Compound C12H15F3NO2 262.25 Not reported 4-Methoxybenzylamine, CF3 Under investigation
1,1,1-Trifluoro-3-((2-CF3-benzyl)amino)-2-ol C11H11F6NO 287.20 79–81 2-Trifluoromethylbenzylamine Irritant (Xi hazard class)
rac-6 C10H7Br4F3N2O 537.79 Not reported Tetrabromo-benzimidazole CK2/PIM-1 kinase inhibitor
(R)-1,1,1-Trifluoro-3-(4-MeO-benzyloxy)-2-ol C12H14F3O3 260.23 Not reported 4-Methoxybenzyl ether PET tracer precursor

Actividad Biológica

1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol, also known by its CAS number 1456421-08-1, is a compound that has garnered attention due to its unique chemical structure and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group and a methoxybenzyl moiety, which contribute to its lipophilicity and biological activity. Its molecular formula is C11H14F3NO2C_{11}H_{14}F_{3}NO_{2} with a molecular weight of approximately 249.23 g/mol. The structural uniqueness allows it to interact with various biological targets effectively.

The biological activity of 1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol is primarily attributed to its ability to modulate enzyme activities and influence protein-ligand interactions. The trifluoromethyl group enhances membrane permeability, facilitating the compound's entry into cells. Upon cellular uptake, it can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism crucial for DNA synthesis.
  • Protein Interaction : It may interact with various proteins, altering their function and potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated effective inhibition of DHFR in vitro.
CytotoxicityExhibited cytotoxic effects on cancer cell lines at micromolar concentrations.
Anti-inflammatoryReduced inflammatory markers in murine models when administered at therapeutic doses.

Case Studies

  • Inhibition of Dihydrofolate Reductase : A study published in MDPI evaluated the compound's efficacy against DHFR, revealing IC50 values indicative of strong inhibitory action. This suggests potential applications in cancer therapy where DHFR is often overexpressed.
  • Cytotoxic Effects : Research involving various cancer cell lines demonstrated that 1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
  • Anti-inflammatory Properties : In vivo studies showed that the compound significantly lowered levels of pro-inflammatory cytokines in models of acute lung injury. This positions it as a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol, it is useful to compare it with similar trifluoromethyl-containing compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructureBiological Activity
1,1,1-Trifluoro-2-propanolStructureLimited biological activity compared to the target compound.
1-(Trifluoromethyl)ethanolStructurePrimarily used as a solvent; minimal therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.